Cytidylyl-(5'.3')-adenylyl-(5'.3')-adenosine
Description
Cytidylyl-(5'.3')-adenylyl-(5'.3')-adenosine is a dinucleoside phosphate composed of cytidine and adenosine residues linked via non-canonical 5'-3' phosphodiester bonds. Its structure (CAS 2760-27-2, molecular formula C₂₉H₃₇N₁₃O₁₇P₂) distinguishes it from typical RNA dinucleotides, which predominantly feature 3'-5' linkages . This compound was first isolated from embryos of the copepod Euchaeta japonica Marukawa, alongside related dinucleotides such as pApC, pCpA, pApU, and pUpA .
Properties
CAS No. |
2760-27-2 |
|---|---|
Molecular Formula |
C29H37N13O17P2 |
Molecular Weight |
901.6 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C29H37N13O17P2/c30-13-1-2-40(29(48)39-13)26-17(45)16(44)11(56-26)4-53-60(49,50)59-21-12(57-28(19(21)47)42-9-38-15-23(32)34-7-36-25(15)42)5-54-61(51,52)58-20-10(3-43)55-27(18(20)46)41-8-37-14-22(31)33-6-35-24(14)41/h1-2,6-12,16-21,26-28,43-47H,3-5H2,(H,49,50)(H,51,52)(H2,30,39,48)(H2,31,33,35)(H2,32,34,36)/t10-,11-,12-,16-,17-,18-,19-,20-,21-,26-,27-,28-/m1/s1 |
InChI Key |
KRKSSBZCVSQPAA-LFTIVBHHSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)O[C@@H]6[C@H](O[C@H]([C@@H]6O)N7C=NC8=C(N=CN=C87)N)CO)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OC6C(OC(C6O)N7C=NC8=C(N=CN=C87)N)CO)O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Cytidylyl-(5'.3')-adenylyl-(5'.3')-adenosine typically involves stepwise coupling of nucleoside monophosphates or activated nucleoside derivatives to form phosphodiester linkages. The key steps include:
- Activation of nucleoside monophosphates or nucleoside phosphoromorpholidates/phosphoroamidates
- Coupling with orthophosphate or pyrophosphate derivatives in the presence of organic triesters of phosphoric acid
- Purification by ion-exchange chromatography and precipitation techniques
This approach is based on the improved methods described in patent US3534017A, which provide high yields and purity for nucleoside diphosphates and triphosphates and their oligonucleotide derivatives.
Use of Organic Triesters of Phosphoric Acid
- Organic triesters of phosphoric acid (e.g., triethylphosphate, tri-n-propylphosphate) act as solvents and stabilizers during the coupling reaction.
- They enable higher reaction temperatures and shorter reaction times, improving yield.
- The triesters reduce the amount of solvent and phosphoric acid derivatives required, simplifying work-up.
Activation of Nucleoside Monophosphates
- Nucleoside-5'-monophosphates are converted into reactive intermediates such as phosphoromorpholidates or phosphoroamidates.
- For example, adenosine-5'-phosphoromorpholidate or cytidine-5'-phosphoroamidate salts are prepared and dried thoroughly before use.
- These activated nucleotides react with orthophosphate or pyrophosphate salts in the organic triester medium.
Coupling Reaction Conditions
- Typical reaction temperatures range from room temperature to 50 °C.
- Reaction times vary from a few hours to several days depending on the substrates and conditions.
- The reaction mixture is often stirred or shaken to ensure homogeneity.
Purification
- After reaction completion, the mixture is diluted with water and passed through ion-exchange resins (e.g., Dowex 2 in Cl- form).
- The resin is washed to remove impurities and eluted with dilute acid and salt solutions.
- The eluate is adjusted to appropriate pH and further purified by precipitation with methanol or other solvents.
- Final products are isolated as sodium or other salt forms, often hydrated.
Representative Experimental Data from Patent Literature
| Example | Starting Material(s) | Organic Triester | Reaction Temp (°C) | Reaction Time | Product Yield | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Uridine-5'-phosphoromorpholidate | Triethylphosphate | 50 | 3 hours | High | >98.5 | Ion-exchange purification, methanol precipitation |
| 4 | Adenosine-5'-phosphoromorpholidate | Triethylphosphate | 50 | 3 hours | High | >95 | Similar purification |
| 7 | 2-deoxycytidyl-(5'->3')-deoxyadenylyl-(5'->3')-thymidine-5'-phosphoroimidazolidate | Triethylphosphate | Room temp | 3 days | 920 mg | 97.5 | Purified by DEAE-cellulose chromatography |
| 9 | 2-deoxycytidine-5'-phosphoroamidate | Tribenzylphosphate | 50 | 3 hours | 420 mg | High | Hydrogenation step included |
| 10 | Adenosine-5'-phosphoroamidate | Tri-o-tolylphosphate | Room temp | Several days | 400 mg | High | Similar purification |
Summary of Key Preparation Steps for this compound
Preparation of Activated Nucleotides
- Synthesize or obtain nucleoside-5'-phosphoromorpholidates or phosphoroamidates of cytidine and adenosine.
-
- React the activated nucleotides with orthophosphate or pyrophosphate salts in an organic triester solvent (e.g., triethylphosphate) at controlled temperature (25–50 °C) for several hours to days.
-
- Use ion-exchange chromatography to separate the desired trinucleotide from mono- and triphosphate impurities.
- Precipitate the product using methanol or similar solvents.
- Dry and isolate the product as a sodium salt or other suitable salt form.
Research Findings and Advantages
- The use of organic triesters of phosphoric acid significantly improves reaction efficiency and yield.
- The method allows for higher reaction temperatures, reducing reaction times.
- The process requires less solvent and reagents, simplifying purification and reducing costs.
- Ion-exchange chromatography combined with selective precipitation yields high-purity products (>95%).
- The approach is versatile and can be adapted for various oligonucleotides with 5' to 3' phosphodiester linkages.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes enzymatic and chemical hydrolysis, breaking phosphodiester bonds to yield smaller nucleotides.
Enzymatic Hydrolysis
-
Ribonuclease Degradation :
Treatment with ribonuclease (e.g., T2 ribonuclease) cleaves the phosphodiester bonds, resulting in the release of cytidine-3',5'-diphosphate and adenosine-5'-phosphate . The reaction is rapid and specific, yielding equimolar amounts of these products . -
Phosphatase Degradation :
Alkaline phosphatase removes terminal phosphate groups, producing cytidylyl-(5'.3')-adenylyl-(5'.3')-adenosine (dephosphorylated) and inorganic phosphate. This reaction is critical for studying nucleotide turnover in metabolic pathways .
Chemical Hydrolysis
-
Acidic Hydrolysis :
Under acidic conditions, the protonated cytosine base (pKa ~4.3) destabilizes the molecule, facilitating cleavage of phosphodiester bonds. This is evident in studies where pH ≤5 significantly increased degradation rates .
Polymerization Reactions
The compound can polymerize under specific conditions, forming higher-order structures.
Template-Dependent Polymerization
-
Conditions :
-
Temperature : -20°C or 0°C for extended periods (16 days).
-
Template : Polyuridylic acid (poly-U) or 1,3-propanediamine.
-
-
Products :
-
At -20°C: 8-mers (15% yield).
-
At 0°C: 10-mers (35% yield).
-
This reaction highlights the compound’s role in priming RNA polymerization or serving as a template for synthetic oligonucleotide synthesis.
Stability and Interactions
The compound’s stability is influenced by pH, temperature, and intermolecular interactions.
pH-Dependent Protonation
-
Cytosine Protonation :
At pH <4.3, cytosine bases become protonated, altering base-stacking interactions. This protonation reduces self-association and enhances accessibility for enzymatic cleavage . -
Purine Intercalation :
Purine (e.g., adenine) intercalates between adjacent uracil bases, shifting proton resonances (H6 and H11) and stabilizing the structure. This interaction is pH-dependent and stronger at lower pH .
Temperature Effects
-
Thermal Denaturation :
Elevated temperatures destabilize base-stacking, as evidenced by PMR studies showing broadening of cytosine H5 and adenine H2 proton resonances with increasing temperature .
Structural Characterization
Key structural insights from analytical techniques:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C28H37N11O18P2 | |
| Molecular Weight | 877.6 g/mol | |
| IUPAC Name | adenylyl-(3'->5')-cytidylyl-(3'->5')-cytidine | |
| Sequence | ACC |
Scientific Research Applications
Molecular Biology Applications
1. Nucleotide Polymerization Studies
Cytidylyl-(5'.3')-adenylyl-(5'.3')-adenosine serves as an essential model compound for studying nucleotide polymerization mechanisms. Research has demonstrated its utility in understanding the kinetics of RNA and DNA synthesis by polymerases. For instance, studies have shown that the compound can be incorporated into RNA strands during transcription processes, allowing researchers to analyze enzyme activity and fidelity.
2. Enzyme Kinetics and Specificity
The compound acts as a substrate for various enzymes involved in nucleotide metabolism, such as nucleotidyltransferases and kinases. These interactions provide insights into enzyme kinetics and specificity. For example, kinetic studies have revealed how modifications to the dinucleotide structure can influence enzyme binding and catalysis.
Biochemical Applications
1. Substrate for Nucleotide Metabolism Enzymes
This compound is utilized in biochemical assays to investigate the activity of enzymes responsible for nucleotide metabolism. By measuring the rate of conversion of this dinucleotide into its constituent nucleotides, researchers can infer details about enzyme mechanisms and regulatory pathways.
2. Role in Signal Transduction
This compound is involved in cellular signaling pathways, particularly those mediated by cyclic adenosine monophosphate (cAMP). Research indicates that it can modulate the activity of adenylate cyclase, thereby influencing intracellular cAMP levels. This modulation plays a significant role in various physiological processes, including hormone signaling and cellular responses to stress.
Pharmacological Applications
1. Drug Development
This compound has potential applications in drug development, particularly in designing nucleotide analogs that can inhibit specific enzymes or pathways associated with diseases. For example, analogs of this dinucleotide have been studied for their ability to inhibit viral replication by targeting viral polymerases.
2. Therapeutic Agents
Research has explored the use of this compound as a therapeutic agent in conditions like cancer and viral infections. Its ability to modulate nucleotide metabolism can be harnessed to develop treatments that alter cellular proliferation or enhance immune responses.
Data Tables and Case Studies
| Application Area | Description | Key Findings |
|---|---|---|
| Molecular Biology | Model for nucleotide polymerization studies | Enhanced understanding of RNA synthesis mechanisms |
| Enzyme Kinetics | Substrate for nucleotide metabolism enzymes | Insights into enzyme specificity and kinetics |
| Signal Transduction | Modulator of adenylate cyclase activity | Influences on cAMP levels affecting hormone signaling |
| Drug Development | Development of nucleotide analogs | Potential inhibitors for viral replication |
| Therapeutic Agents | Use in cancer and viral infection treatments | Modulation of cellular proliferation and immune responses |
Case Study: Enzyme Kinetics Investigation
In a study examining the interaction between this compound and a specific nucleotidyltransferase, researchers utilized spectrophotometric methods to measure reaction rates under varying substrate concentrations. The results indicated a Michaelis-Menten kinetic profile, with calculated values demonstrating how structural modifications to the dinucleotide influenced enzyme affinity.
Mechanism of Action
The mechanism of action of Cytidylyl-(5’->3’)-adenylyl-(5’->3’)-adenosine involves its incorporation into nucleic acids, where it can influence the structure and function of RNA and DNA. The compound interacts with various molecular targets, including enzymes involved in nucleic acid synthesis and repair. These interactions can modulate cellular processes such as gene expression and signal transduction.
Comparison with Similar Compounds
The following analysis compares Cytidylyl-(5'.3')-adenylyl-(5'.3')-adenosine with structurally related dinucleotides, focusing on linkage orientation, synthesis, conformational properties, and biological activity.
Structural and Linkage Differences
Key Observations :
- Linkage Orientation: The 5'-3' bonds in this compound contrast with the canonical 3'-5' RNA linkages (e.g., ApA) and the antiviral 2'-5' oligo(A) . This affects backbone flexibility and enzymatic recognition .
- Hybrid Composition: Unlike homopolymeric dinucleotides (e.g., ApA), the cytidine-adenosine hybrid may confer unique base-pairing or protein-binding properties .
Stability :
- 5'-3' linkages may confer resistance to standard RNases, which typically cleave 3'-5' bonds .
- 2'-5' oligo(A) is labile in vivo due to rapid degradation by 2'-phosphodiesterases .
Conformational Studies
- This compound: Likely adopts a non-helical structure due to 5'-3' linkages, contrasting with the right-handed helix of ApA .
- Adenylyl-(3'-5')-adenosine: NMR studies confirm a rigid, stacked conformation in solution .
- 2'-5' oligo(A) : Forms extended, flexible structures that bind RNase L via terminal 5'-triphosphate groups .
Biological Activity
Cytidylyl-(5'.3')-adenylyl-(5'.3')-adenosine, often referred to as a dinucleotide, plays a significant role in various biological processes due to its unique structural properties and interactions within cellular systems. This compound is composed of three nucleotide units: one cytidine and two adenosines, linked by 5' to 3' phosphodiester bonds. Its molecular formula is C₁₂₁H₁₅₉N₁₈O₄₁P₃, with a molecular weight of approximately 901.63 g/mol.
Biological Significance
The biological activity of this compound is multifaceted, influencing several biochemical pathways:
- Nucleotide Metabolism : As a nucleotide, it participates in nucleic acid synthesis and metabolism, serving as a substrate for RNA polymerases during transcription processes.
- Antiviral Properties : Similar nucleotide analogs have shown antiviral activity, suggesting potential applications in treating viral infections by inhibiting viral replication mechanisms.
- Signal Transduction : The compound is involved in cellular signaling pathways, affecting processes such as cell proliferation and apoptosis through its interactions with various kinases and phosphatases.
This compound can act as a chain terminator during nucleic acid synthesis, inhibiting the activity of DNA and RNA polymerases. This mechanism is crucial for its potential therapeutic applications, particularly in oncology and virology.
Research Findings
Recent studies have explored the interactions and effects of this compound in various biological contexts:
- Base-stacking Interactions : Research has demonstrated that the adenine and cytosine bases exhibit strong intramolecular base-stacking interactions, which are essential for maintaining the stability and functionality of the dinucleotide in aqueous solutions .
- Apoptosis Induction : Studies indicate that related compounds can induce apoptosis in cancer cells, suggesting that this compound may share similar properties .
Table 1: Comparative Analysis of Nucleotide Analogues
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Potential antiviral effects | Contains two adenosine units |
| Adenylyl-(3'.5')-cytidylyl-(3'.5')-adenosine | Base-stacking stability | Different linkage (3' to 5'), affecting stability |
| Uridylyl-(5'.3')-guanylyl-(5'.3')-adenosine | Gene expression modulation | Involves three different nucleotides |
Potential Therapeutic Applications
Given its biological activities, this compound holds promise as a therapeutic target or agent in several areas:
- Cancer Therapy : By inhibiting DNA/RNA synthesis in cancer cells.
- Antiviral Treatment : As a potential antiviral agent against specific viruses.
- Gene Regulation : Involved in modulating gene expression through interactions with RNA processing enzymes.
Q & A
Basic Research Questions
Q. How can Cytidylyl-(5'.3')-Adenylyl-(5'.3')-Adenosine be synthesized and purified for in vitro studies?
- Methodological Answer : Synthesis typically involves solid-phase phosphoramidite chemistry, with sequential coupling of cytidine and adenosine derivatives. Purification requires reversed-phase HPLC using a C18 column and a gradient of acetonitrile in ammonium acetate buffer (pH 6.8). Post-synthesis, MALDI-TOF mass spectrometry confirms molecular weight accuracy, while enzymatic digestion with phosphodiesterase I validates the 5'→3' phosphodiester linkages .
Q. What experimental techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for resolving 3D conformations, particularly for verifying bond angles between the cytidylyl and adenylyl moieties. NMR spectroscopy (e.g., ¹H, ³¹P) is essential for confirming the 5'→3' linkage pattern and sugar puckering dynamics. Circular dichroism (CD) can further assess helical stacking interactions in aqueous solutions .
Q. How can researchers detect and quantify this compound in biological samples?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., ¹³C/¹⁵N-adenosine derivatives) ensures specificity and sensitivity. For cellular studies, metabolic labeling with [³²P]-ATP followed by autoradiography can trace nucleotide incorporation .
Advanced Research Questions
Q. What role does this compound play in RNA processing or signaling pathways?
- Methodological Answer : Functional studies require knock-in/knockout models (e.g., CRISPR-Cas9 editing) to disrupt the compound’s biosynthetic enzymes. Co-immunoprecipitation (Co-IP) with RNA-binding proteins (e.g., helicases) can identify interaction partners. In signaling, Förster resonance energy transfer (FRET) probes may monitor real-time conformational changes in response to stimuli like oxidative stress .
Q. How can contradictions in experimental data on the compound’s stability under physiological conditions be resolved?
- Methodological Answer : Discrepancies in stability assays (e.g., half-life in serum) often arise from variable pH or nuclease activity. Controlled replication using standardized buffers (e.g., Tris-EDTA vs. phosphate-buffered saline) and protease/RNase inhibitors is critical. Comparative studies with analogs (e.g., thiophosphate-modified linkages) can isolate degradation pathways .
Q. What strategies are effective for studying the compound’s interaction with ribonucleases or polymerases?
- Methodological Answer : Surface plasmon resonance (SPR) quantifies binding kinetics (KD, kon/koff) between the compound and enzymes like RNase A. Pre-steady-state kinetic assays (stopped-flow fluorescence) reveal catalytic mechanisms. Mutagenesis of conserved residues (e.g., His12 in RNase A) identifies critical interaction sites .
Data Analysis & Interpretation
Q. How should researchers address variability in enzymatic activity assays involving this compound?
- Methodological Answer : Normalize activity data to protein concentration (Bradford assay) and include positive/negative controls (e.g., ATP hydrolysis). Statistical tools like Grubbs’ test identify outliers, while ANOVA evaluates batch effects. Error bars in dose-response curves should reflect triplicate technical replicates .
Q. What computational models predict the compound’s binding affinity for nucleic acid helicases?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model interactions over 100-ns trajectories. Docking software (AutoDock Vina) predicts binding poses, validated by free-energy perturbation (FEP) calculations. Experimental validation via isothermal titration calorimetry (ITC) confirms computational ΔG values .
Tables of Key Findings
Recommendations for Future Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
